![molecular formula C161H236N42O48 B1602274 Dynorphin B (1-29) CAS No. 84376-30-7](/img/structure/B1602274.png)
Dynorphin B (1-29)
Overview
Description
Dynorphin B, also known as Leumorphin or Dynorphin B1–29, is a naturally occurring endogenous opioid peptide . It is derived as a proteolytic cleavage product of residues 226-254 of prodynorphin (preproenkephalin B) .
Synthesis Analysis
Dynorphin B is generated as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) . More details about its chemical synthesis and pharmacological properties in opioid systems can be found in the relevant papers .Molecular Structure Analysis
Dynorphin B has an identical N-terminal sequence but different C-terminal sequence to Dynorphin A . It is a nonacosapeptide (29 amino acids in length) and has the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr . More details about its molecular structure can be found in the relevant papers .Chemical Reactions Analysis
Details about the chemical reactions involving Dynorphin B can be found in the relevant papers .Physical And Chemical Properties Analysis
The physical and chemical properties of Dynorphin B can be found in the relevant papers .Scientific Research Applications
1. Processing and Conversion
Dynorphin B (1-29), also known as leumorphin, undergoes enzymatic processing to form shorter peptides, primarily Dynorphin B (13 residues) and Dynorphin B (14-29). This process involves specific enzymes like thiol protease in rat brain membranes, which perform a 'single-arginine cleavage' between specific amino acid residues in the Dynorphin B (1-29) sequence. Such enzymatic activities are crucial for the production of various peptide hormones and neuropeptides, indicating a broad role in neuroendocrine functions (Devi & Goldstein, 1986); (Devi & Goldstein, 1985).
2. Neuroanatomical Distribution
Dynorphin B (1-29) and its processed forms are distributed in various regions of the brain and play a significant role in regulating functions like motor control, cardiovascular balance, sensory processing, and pain perception. Studies have mapped their presence across different brain areas, providing insights into their physiological and potential pathological roles (Fallon & Leslie, 1986).
3. Role in Pain Perception
Dynorphin peptides, including those derived from Dynorphin B (1-29), have been implicated in pain modulation. Research shows that certain forms of dynorphins, such as Dynorphin A, can activate specific receptors leading to neuropathic pain. This suggests that Dynorphin B (1-29) and its derivatives might play a role in pain pathways and potentially in the development of chronic pain conditions (Lai et al., 2006).
4. Interaction with Opioid Systems
Dynorphin B (1-29) exhibits binding affinities to multiple opioid receptors, indicating its involvement in the opioid system. This interaction is evidenced in various tissue systems and has implications for understanding opioid receptor dynamics and the potential therapeutic applications of dynorphins (Sánchez-Blázquez et al., 1984).
5. Gene Expression and Synthesis
Research has shown the expression of the dynorphin gene in specific neurons, indicating the endogenous synthesis of Dynorphin B (1-29) and related peptides. This has implications for understanding the regulatory mechanisms of peptide synthesis in the brain and their physiological roles (Griffond et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C161H236N42O48/c1-80(2)66-106(191-146(238)108(69-87-28-16-13-17-29-87)179-122(213)78-176-121(212)77-177-133(225)96(163)68-90-39-45-93(206)46-40-90)144(236)182-99(36-25-63-174-160(169)170)134(226)180-98(35-24-62-173-159(167)168)135(227)183-102(52-57-119(165)210)139(231)192-110(70-88-30-18-14-19-31-88)147(239)181-97(34-22-23-61-162)142(234)199-128(82(5)6)154(246)200-129(83(7)8)155(247)202-131(86(12)205)156(248)188-100(37-26-64-175-161(171)172)136(228)198-116(79-204)152(244)187-101(51-56-118(164)209)137(229)185-105(55-60-125(218)219)141(233)197-115(76-127(222)223)157(249)203-65-27-38-117(203)153(245)196-113(74-120(166)211)143(235)178-85(11)132(224)189-109(72-91-41-47-94(207)48-42-91)149(241)194-112(73-92-43-49-95(208)50-44-92)148(240)186-103(53-58-123(214)215)138(230)184-104(54-59-124(216)217)140(232)190-107(67-81(3)4)145(237)193-111(71-89-32-20-15-21-33-89)150(242)195-114(75-126(220)221)151(243)201-130(84(9)10)158(250)251/h13-21,28-33,39-50,80-86,96-117,128-131,204-208H,22-27,34-38,51-79,162-163H2,1-12H3,(H2,164,209)(H2,165,210)(H2,166,211)(H,176,212)(H,177,225)(H,178,235)(H,179,213)(H,180,226)(H,181,239)(H,182,236)(H,183,227)(H,184,230)(H,185,229)(H,186,240)(H,187,244)(H,188,248)(H,189,224)(H,190,232)(H,191,238)(H,192,231)(H,193,237)(H,194,241)(H,195,242)(H,196,245)(H,197,233)(H,198,228)(H,199,234)(H,200,246)(H,201,243)(H,202,247)(H,214,215)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,250,251)(H4,167,168,173)(H4,169,170,174)(H4,171,172,175)/t85-,86+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,128-,129-,130-,131-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBYLJRDHGOGAF-NBMVQQARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)[C@H](CC7=CC=C(C=C7)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C161H236N42O48 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233356 | |
Record name | Dynorphin B 29 (pig) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3527.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dynorphin B (1-29) | |
CAS RN |
84376-30-7 | |
Record name | Dynorphin B (1-29) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084376307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dynorphin B 29 (pig) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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